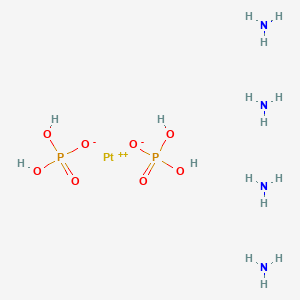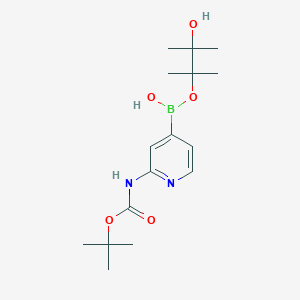
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution reaction where p-methoxyphenyl halide reacts with the piperazine core.
Attachment of the Trimethoxycinnamoyl Group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxycinnamoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cinnamoyl double bond, converting it to a saturated alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Applications De Recherche Scientifique
Piperazine derivatives, including Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide, have been studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their potential as enzyme inhibitors.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility and stability properties compared to other salt forms, potentially affecting its pharmacokinetics and pharmacodynamics.
Propriétés
Numéro CAS |
37399-58-9 |
|---|---|
Formule moléculaire |
C25H33BrN2O5 |
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
(E)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C25H32N2O5.BrH/c1-29-22-9-6-20(7-10-22)27-15-13-26(14-16-27)12-11-21(28)8-5-19-17-23(30-2)25(32-4)24(18-19)31-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b8-5+; |
Clé InChI |
KCMDIHWIVFNRSU-HAAWTFQLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Br |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)






![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)


![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
